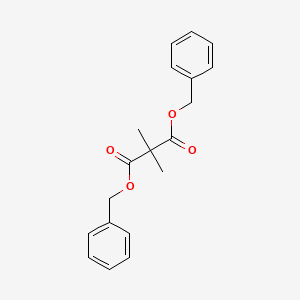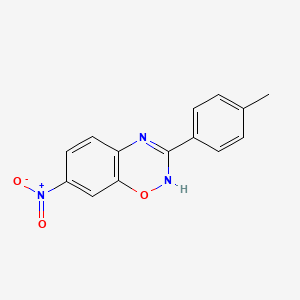![molecular formula C8H6O2 B14624601 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- CAS No. 56614-08-5](/img/structure/B14624601.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-3,7-diene-2,5-dione, cis- is an organic compound with the molecular formula C8H8O2 It is a bicyclic compound featuring a unique structure that includes two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of butadiene with maleic anhydride can yield the desired bicyclic compound . The reaction typically requires heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- involves its reactivity towards various chemical reagents. The compound’s bicyclic structure makes it susceptible to ring-opening reactions, which can lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- is unique due to its specific ring structure and the presence of two ketone groups.
Propiedades
Número CAS |
56614-08-5 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(1S,6R)-bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H/t5-,6+ |
Clave InChI |
ZWSJOIUWKUSEAF-OLQVQODUSA-N |
SMILES isomérico |
C1=C[C@H]2[C@@H]1C(=O)C=CC2=O |
SMILES canónico |
C1=CC2C1C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


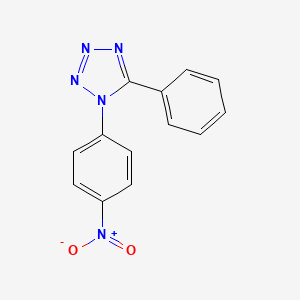
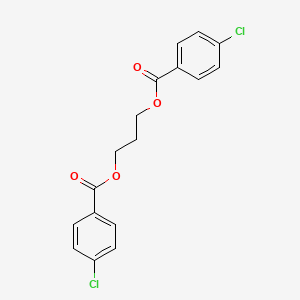
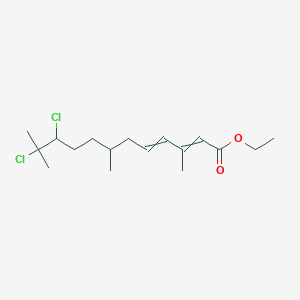

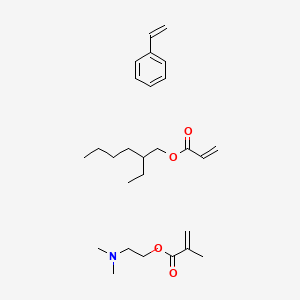
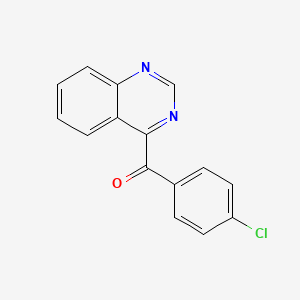
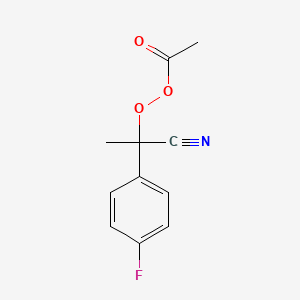
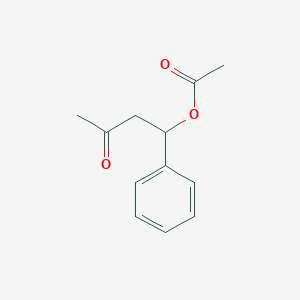
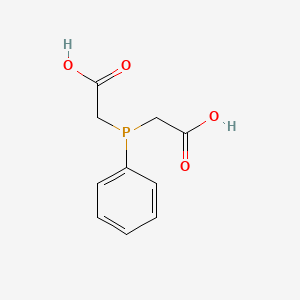
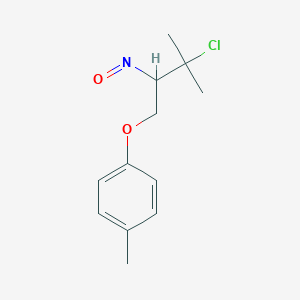
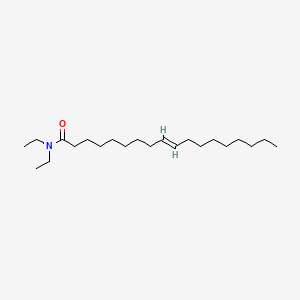
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
